molecular formula C15H19N3O B7462083 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No. B7462083
M. Wt: 257.33 g/mol
InChI Key: HIQVGJWKTMAGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Future Directions

Future research on 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine could focus on exploring its potential applications in other areas, such as autoimmune diseases. Additionally, further studies on the compound's mechanism of action could provide insight into its potential therapeutic uses. Finally, research could also focus on developing more efficient synthesis methods for the compound.

Mechanism of Action

The mechanism of action of 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is not fully understood. However, studies have shown that the compound can inhibit certain enzymes that are involved in cancer cell growth. Additionally, the compound has been found to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine can have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine in lab experiments is its potential to inhibit cancer cell growth. Additionally, the compound has been found to have anti-inflammatory effects, which may be useful in studying certain inflammatory diseases. However, one limitation of using this compound is its relatively low solubility in water, which may affect its efficacy in certain experiments.

Synthesis Methods

The synthesis of 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 4-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

The 7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine compound has been extensively studied for its potential applications in scientific research. It has been found to have antitumor activity, and studies have shown that the compound can inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-3-6-17(7-4-11)15(19)13-10-18-8-5-12(2)9-14(18)16-13/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQVGJWKTMAGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone

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